molecular formula C14H15N3O3S B2891571 N-(2,4-dimethoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide CAS No. 403835-97-2

N-(2,4-dimethoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide

Cat. No. B2891571
CAS RN: 403835-97-2
M. Wt: 305.35
InChI Key: VRNBELRGZZVQCZ-UHFFFAOYSA-N
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Description

“N-(2,4-dimethoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a sulfanylacetamide group and a 2,4-dimethoxyphenyl group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a sulfanylacetamide group, and a 2,4-dimethoxyphenyl group. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of “N-(2,4-dimethoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide” would likely be influenced by the pyrimidine ring, the sulfanylacetamide group, and the 2,4-dimethoxyphenyl group . The exact reactions it undergoes would depend on the conditions and the other reactants present.

Scientific Research Applications

Spectroscopic and Molecular Structure Investigation

  • Comprehensive structural studies on similar Schiff-base molecules related to N-(2,4-dimethoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide reveal insights into their stability, electronic structures, and structure-activity relationships. These studies utilize techniques like FTIR, NMR, UV-Vis, and MS, alongside theoretical methods like DFT and HF. Such research is crucial for understanding the molecular characteristics and potential applications of these compounds in various scientific fields (Mansour & Ghani, 2013).

Radiosynthesis for PET Imaging

  • Compounds within the same chemical family are used for radiosynthesis, a process crucial for creating radioligands for PET imaging. For example, [18F]PBR111, synthesized using a similar compound, aids in imaging the translocator protein (18 kDa) with PET. Such applications are significant in medical imaging and diagnostics (Dollé et al., 2008).

In Vivo Pharmacological Research for Anticonvulsant Applications

  • In silico and in vivo studies of structurally similar compounds, such as Epirimil, have shown promising results as anticonvulsants. These studies include ADMET analysis, molecular docking, and in vivo testing on animal models. This line of research highlights the potential of N-(2,4-dimethoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide derivatives in treating epilepsy and related disorders (Severina et al., 2020).

Corrosion Inhibition Properties

  • Research on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, closely related to the compound , demonstrates their effectiveness as corrosion inhibitors. This application is significant in materials science and engineering for protecting metals in corrosive environments (Yıldırım & Cetin, 2008).

Anti-Microbial Activity

  • Compounds with a similar structure have been synthesized and evaluated for their antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents, which is crucial in the medical field to combat resistant strains of bacteria and fungi (Nunna et al., 2014).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-19-10-4-5-11(12(8-10)20-2)17-13(18)9-21-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNBELRGZZVQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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